molecular formula C13H20N2O B2900671 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile CAS No. 1455796-45-8

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile

Cat. No.: B2900671
CAS No.: 1455796-45-8
M. Wt: 220.316
InChI Key: APJFENFRBFIPHT-UHFFFAOYSA-N
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Description

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopentylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

Scientific Research Applications

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

    1-Piperidinocyclohexanecarbonitrile: Similar in structure but differs in the cyclohexyl group, which may result in different biological activities and applications.

    4-Cyanopiperidine: Another piperidine derivative with a cyano group, used in different chemical and pharmaceutical applications.

Properties

IUPAC Name

1-(2-cyclopentylacetyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFENFRBFIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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